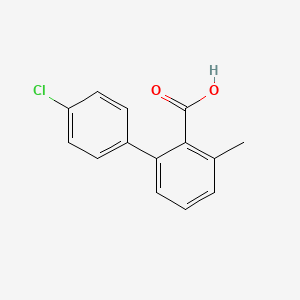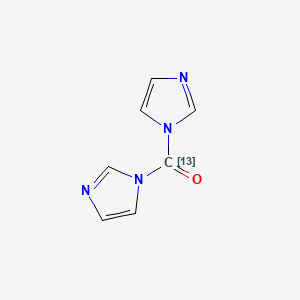
Di(imidazol-1-yl)(113C)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Di(imidazol-1-yl)(113C)methanone” is also known as "1,1’-Carbonyldi(1H-imidazole)" . It is a white crystalline solid and acts as a coupling agent for peptide synthesis . It is a more environmentally friendly alternative to highly toxic insidious poison phosgene .
Synthesis Analysis
“this compound” can be prepared straightforwardly by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . The side product, imidazolium chloride, and solvent are removed to result in the crystalline product . An alternative precursor, 1-(trimethylsilyl)imidazole, requires more preparative effort but has the advantage that the coproduct, trimethylsilyl chloride, is volatile .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6N4O . Its InChI code is 1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H .
Chemical Reactions Analysis
“this compound” is mainly employed to convert amines into amides, carbamates, ureas . It can also be used to convert alcohols into esters . The formation of amide is promoted by “this compound”. Although the reactivity of “this compound” is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .
Physical And Chemical Properties Analysis
“this compound” appears as a white fine powder . It reacts with water . Its molar mass is 162.152 g·mol−1 .
Scientific Research Applications
Green Bifunctional Organocatalyst
Imidazole derivatives, specifically imidazol-1-yl-acetic acid, have been introduced as efficient, recyclable green bifunctional organocatalysts for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions. This highlights their potential in sustainable chemistry, emphasizing their role in promoting eco-friendly synthesis processes (Nazari et al., 2014).
Antibacterial Activities
Research into novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones has explored their synthesis, antibacterial activities, and potential as broad-spectrum antibiotics. This underscores the importance of such compounds in developing new therapeutic agents to combat resistant bacterial strains (Chandra et al., 2020).
Tubulin Polymerization Inhibitors
New conjugates containing imidazole rings have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating significant cytotoxicity. This research indicates the potential of imidazole derivatives in cancer treatment, particularly in inhibiting tubulin polymerization in cancer cells (Mullagiri et al., 2018).
Crystal Structure Analysis
Studies on the crystal structures of compounds like bis(4-(1H-imidazol-1-yl) phenyl)methanone have contributed to a deeper understanding of molecular interactions and the design of novel materials. These insights are crucial for developing new compounds with specific properties and functions (Wang et al., 2017).
Corrosion Inhibition
Imidazole-based molecules have been applied as corrosion inhibitors for carbon steel in acidic mediums. This application is vital in industrial processes, where the prevention of metal corrosion is essential for maintaining the integrity and longevity of machinery and structures (Costa et al., 2021).
Synthesis of Complex Molecules
Research into the selective synthesis of compounds like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehyde and o-phenylenediamine demonstrates the versatility of imidazole derivatives in organic synthesis. This flexibility is crucial for synthesizing a wide range of complex molecules for various applications (Zhan et al., 2019).
Mechanism of Action
Target of Action
Di(imidazol-1-yl)(113C)methanone, also known as 1,1’-CarbonyldiiMidazole-13C, is an organic compound that primarily targets amines and alcohols . It is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as acylation . In this process, it converts amines into amides, carbamates, ureas, and alcohols into esters . The formation of amide is promoted by 1,1’-CarbonyldiiMidazole-13C . Although the reactivity of 1,1’-CarbonyldiiMidazole-13C is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .
Biochemical Pathways
The primary biochemical pathway affected by 1,1’-CarbonyldiiMidazole-13C is the peptide synthesis pathway . The compound facilitates the formation of peptide bonds, with CO2 formation as a driving force . This process is crucial in the synthesis of proteins, which are essential for numerous biological functions.
Pharmacokinetics
It’s important to note that the compound is a solid at room temperature and reacts with water . This suggests that its bioavailability may be influenced by factors such as solubility and stability in aqueous environments.
Properties
IUPAC Name |
di(imidazol-1-yl)(113C)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKFTWBEEFSNDU-CDYZYAPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)[13C](=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747288 |
Source


|
| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181517-09-9 |
Source


|
| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

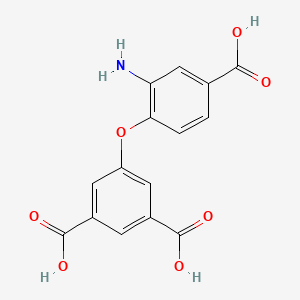


![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)


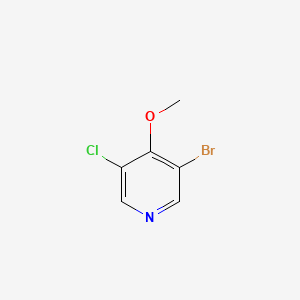
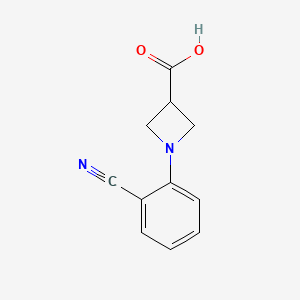
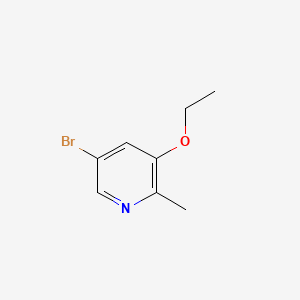
![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)
